Ethyl (triethylsilyl)carbamate
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Overview
Description
Ethyl (triethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl group, a triethylsilyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis can be applied. Industrial production would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (triethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The triethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the triethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl (triethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triethylsilyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Comparison
Ethyl (triethylsilyl)carbamate is unique due to the presence of the triethylsilyl group, which imparts distinct properties such as increased hydrophobicity and steric bulk. This makes it more suitable for specific applications in organic synthesis and drug design compared to other carbamates .
Biological Activity
Introduction
Ethyl (triethylsilyl)carbamate is a carbamate compound that has garnered attention in pharmacological and toxicological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological effects, supported by relevant case studies and data.
Chemical Structure and Properties
This compound, with the molecular formula C7H17N1O2Si1, features a triethylsilyl group that enhances its stability and solubility in organic solvents. This structural modification is significant for its biological activity, particularly in enzyme interactions.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C7H17N1O2Si1 |
Molecular Weight | 175.29 g/mol |
Solubility | Soluble in organic solvents |
Stability | Enhanced by triethylsilyl group |
Enzyme Inhibition
Carbamates are known for their ability to inhibit enzymes through covalent bonding at active sites. This compound has been shown to interact with various enzymes, potentially affecting metabolic pathways. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, thereby impacting cholinergic signaling pathways .
Case Study: Neurotoxic Effects
A study involving Caenorhabditis elegans demonstrated that chronic exposure to ethyl carbamate resulted in significant developmental and reproductive toxicity. The findings revealed:
- Growth Inhibition : Exposure at concentrations of 50 mM led to a 9% reduction in body size, increasing to 69% at 150 mM.
- Reproductive Toxicity : Brood size decreased by 93% at the highest concentration tested.
- Neurodegeneration : The compound induced dopaminergic neurodegeneration, with up-regulation of genes associated with neuronal regulation and detoxification processes .
Table 2: Effects of Ethyl Carbamate on C. elegans
Concentration (mM) | Body Size Reduction (%) | Brood Size Reduction (%) |
---|---|---|
50 | 9 | 0 |
100 | 12 | 59 |
150 | 69 | 93 |
Toxicological Profile
This compound has been classified as a probable carcinogen. Studies have indicated that it can induce oxidative stress and alter gene expression related to detoxification processes. For instance, exposure led to the differential expression of over 4,000 genes in C. elegans, highlighting its potential impact on cellular functions and health .
Mechanisms of Toxicity
- Oxidative Stress : Increased levels of oxidative markers were observed following exposure.
- Gene Expression Changes : Up-regulation of antioxidant enzymes suggests an adaptive response to oxidative damage.
Potential Therapeutic Applications
Despite its toxicological concerns, the enzyme inhibition properties of this compound suggest potential applications in drug development. Its structural features may be exploited to design selective inhibitors for therapeutic targets in various diseases, including neurological disorders.
Future Directions
Further research is needed to:
- Elucidate the precise mechanisms underlying its biological activity.
- Explore its potential as a lead compound in drug discovery while mitigating toxic effects.
Properties
CAS No. |
61907-02-6 |
---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
ethyl N-triethylsilylcarbamate |
InChI |
InChI=1S/C9H21NO2Si/c1-5-12-9(11)10-13(6-2,7-3)8-4/h5-8H2,1-4H3,(H,10,11) |
InChI Key |
ZPQLIFIHLCQQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N[Si](CC)(CC)CC |
Origin of Product |
United States |
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